N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide and related compounds typically involves multi-step chemical processes. For example, N-alkylated products can be prepared through the reaction of corresponding halo compounds with N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, leading to the formation of various heterocyclic derivatives including triazoles, oxadiazoles, and thiadiazoles through key intermediate thiosemicarbazides (El-Essawy & Rady, 2011).
Molecular Structure Analysis
The molecular structure of related pyrazolo[3,4-b]pyridin compounds has been extensively studied. For instance, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide provides insights into the arrangement and interactions of atoms within the molecule, highlighting its potential inhibition on cancer cell proliferation (Liu et al., 2016).
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridin derivatives undergo various chemical reactions, leading to the formation of new compounds with diverse chemical properties. For example, reactions with ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates and thiourea involve ANRORC rearrangement, demonstrating the compound's reactivity and potential for generating novel heterocyclic structures (Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments. The synthesis and crystal structure analysis of compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide reveal their crystallization patterns and intermolecular interactions, aiding in the prediction of their physical properties (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for the compound's applications. Studies on the reaction of carbon disulfide with active methylenes to synthesize thiophene derivatives illustrate the versatile chemical behavior and potential synthetic utility of pyrazolo[3,4-b]pyridin-based compounds (Mohareb et al., 1995).
Scientific Research Applications
Antitumor and Antimicrobial Activities
The research into N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide has led to the synthesis of various derivatives with notable antitumor and antimicrobial activities. For example, microwave-assisted synthesis of pyrazolopyridine derivatives has demonstrated significant antioxidant, antitumor against liver and breast cell lines, and antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal activity (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013). This highlights the compound's potential in the development of new therapeutic agents.
Molecular Docking and In Vitro Screening
Another facet of research on this compound involves its derivatives undergoing molecular docking and in vitro screening, revealing moderate to good binding energies with target proteins. This has implications for the design of molecules with tailored activities for specific biological targets. Newly synthesized compounds from this research exhibited antimicrobial and antioxidant activity, suggesting a broad spectrum of potential pharmacological applications (Flefel et al., 2018).
Synthetic Chemistry and Drug Development
The compound's role in synthetic chemistry extends to the development of novel heterocyclic compounds. For instance, research into thio-substituted ethyl nicotinate derivatives based on pyridine-2(1H)-thione highlights its utility in synthesizing compounds with potential as antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). This demonstrates the compound's versatility in creating a range of biologically active molecules for further exploration in drug discovery.
Anticancer and Anti-inflammatory Properties
The exploration of this compound derivatives has also led to the discovery of novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities, indicating potential for the treatment of cancer and inflammation (Rahmouni et al., 2016). This research opens new avenues for the development of anti-inflammatory and anticancer therapies.
properties
IUPAC Name |
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-4-11-6-10(7-21-11)15(20)17-14-12-8(2)5-9(3)16-13(12)18-19-14/h5-7H,4H2,1-3H3,(H2,16,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTOGIKWHYIZLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=NNC3=C2C(=CC(=N3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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